

# The Role of Interleukin-31 in Neuroimmune Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Interleukin-31 (IL-31), a pleiotropic cytokine, has emerged as a critical mediator at the interface of the immune and nervous systems. Its role in orchestrating communication between immune cells and sensory neurons has significant implications for understanding and treating a range of pruritic and inflammatory conditions. This technical guide provides an in-depth exploration of the core aspects of IL-31 biology, with a focus on its signaling pathways, quantitative data from relevant studies, and detailed experimental methodologies.

## **IL-31 Signaling Pathway**

IL-31 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta (OSMRβ). This receptor complex is expressed on a variety of cells, including sensory neurons, keratinocytes, and various immune cells such as T helper 2 (Th2) cells, macrophages, and dendritic cells.[1][2] Upon ligand binding, the receptor complex activates intracellular signaling cascades, primarily the Janus kinase-signal transducer and activator of transcription (JAK-STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4]

Activation of these pathways in sensory neurons leads to the transmission of pruritic (itch) signals, as well as neuronal growth and branching.[5][6] In keratinocytes and immune cells, IL-31 signaling contributes to inflammatory responses by inducing the production of various cytokines and chemokines.[5][7]





Click to download full resolution via product page

**IL-31 Signaling Pathway** 

## **Quantitative Data on IL-31 in Disease**

Elevated levels of IL-31 are strongly associated with several pruritic and inflammatory diseases. The following tables summarize key quantitative findings from clinical studies.



| Disease<br>State         | Analyte                  | Patient<br>Population                   | Mean<br>Concentrati<br>on (pg/mL) | Control<br>Group<br>(pg/mL) | Reference |
|--------------------------|--------------------------|-----------------------------------------|-----------------------------------|-----------------------------|-----------|
| Atopic<br>Dermatitis     | Serum IL-31              | Adult AD<br>Patients                    | 43,142.8 ± 66,981.6               | 7,881.8 ± 1,842.7           |           |
| Serum IL-31              | Pediatric AD<br>Patients | 1600                                    | 220                               | [8]                         |           |
| Prurigo<br>Nodularis     | Serum IL-31              | Adult PN<br>Patients                    | 52.9 ± 18.2                       | 36.3 ± 10.7                 | [9]       |
| IL-31 mRNA<br>in Lesions | Adult PN<br>Patients     | ~50-fold<br>higher than<br>healthy skin | -                                 | [6]                         |           |

Table 1: IL-31 Levels in Pruritic Dermatoses

The therapeutic potential of targeting the IL-31 pathway is highlighted by the efficacy of nemolizumab, a monoclonal antibody against IL-31RA.



| Clinical<br>Trial      | Disease              | Treatment<br>Group | Primary<br>Outcome<br>Measure                        | Result            | Reference |
|------------------------|----------------------|--------------------|------------------------------------------------------|-------------------|-----------|
| Phase 3<br>(OLYMPIA 1) | Prurigo<br>Nodularis | Nemolizumab        | ≥4-point<br>reduction in<br>PP-NRS at<br>week 16     | 58.4% of patients | [5]       |
| Placebo                | 16.7% of patients    | [5]                |                                                      |                   |           |
| Phase 2                | Prurigo<br>Nodularis | Nemolizumab        | Reduction in<br>PP-NRS from<br>baseline at<br>week 4 | -53.0%            | [1]       |
| Placebo                | -20.2%               | [1]                |                                                      |                   |           |
| Meta-analysis          | Atopic<br>Dermatitis | Nemolizumab        | Weighted Mean Difference in Pruritus VAS             | -18.86            | [7]       |

Table 2: Efficacy of Nemolizumab in Pruritus Reduction

## **Experimental Protocols**

This section provides an overview of key experimental methodologies used to investigate the role of IL-31 in neuroimmune communication.

## In Vitro Stimulation of Dorsal Root Ganglia (DRG) Neurons

This protocol describes the stimulation of primary sensory neurons with IL-31 to study its direct effects on neuronal activation and signaling.

DRG Neuron Culture:



- Dissect dorsal root ganglia from mice.
- Digest the ganglia with a solution of collagenase and dispase to dissociate the neurons.
- Plate the dissociated neurons on coated coverslips and culture in a suitable neurobasal medium supplemented with nerve growth factor.

#### • IL-31 Stimulation:

- Prepare a stock solution of recombinant IL-31.
- After allowing the neurons to adhere and stabilize in culture (typically 24-48 hours), replace the medium with a fresh medium containing the desired concentration of IL-31 (e.g., 10-100 ng/mL).
- Incubate the neurons with IL-31 for various time points depending on the downstream analysis (e.g., 5-30 minutes for signaling studies, 24-48 hours for gene expression or neurite outgrowth assays).

#### Downstream Analysis:

- Calcium Imaging: Load the neurons with a calcium indicator dye (e.g., Fura-2 AM) and monitor changes in intracellular calcium concentration upon IL-31 application using fluorescence microscopy.
- Immunocytochemistry: Fix the cells after stimulation and stain for markers of neuronal activation (e.g., phosphorylated ERK) or other proteins of interest.
- Quantitative PCR (qPCR): Extract RNA from the stimulated neurons and perform qPCR to analyze the expression of genes related to pruritus, inflammation, or neuronal growth.
- Western Blotting: Lyse the cells and perform western blotting to detect the phosphorylation of signaling proteins such as STAT3 and ERK.

### **Animal Model of IL-31-Induced Pruritus**

This protocol outlines the induction of scratching behavior in mice through the administration of IL-31.



#### • Animal Subjects:

- Use wild-type mice (e.g., C57BL/6 or BALB/c).
- Acclimatize the animals to the experimental environment to minimize stress-induced behaviors.

#### IL-31 Administration:

- Inject recombinant IL-31 intradermally into the rostral back or nape of the neck of the mice.
   A typical dose is 100-300 ng per site.
- For acute studies, a single injection is administered. For chronic models, repeated injections can be given over several days.

#### Behavioral Observation:

- Immediately after injection, place the mice in individual observation chambers.
- Videotape the behavior of the mice for a defined period (e.g., 30-60 minutes).
- A blinded observer should then score the number of scratching bouts directed at the injection site.
- Pharmacological Intervention (Optional):
  - To test the efficacy of potential anti-pruritic compounds, administer the test compound (e.g., an IL-31RA antagonist) prior to the IL-31 injection.
  - Compare the scratching behavior in the treated group to a vehicle-treated control group.





Click to download full resolution via product page

Experimental Workflow for IL-31 Research

# Immunofluorescence Staining for IL-31RA in Skin Biopsies

This protocol provides a general framework for the detection and localization of IL-31RA in paraffin-embedded human skin tissue.

- Deparaffinization and Rehydration:
  - Immerse slides in xylene to remove paraffin.
  - Rehydrate the tissue sections through a series of graded ethanol solutions and finally in distilled water.



#### Antigen Retrieval:

- Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker to unmask the antigenic sites.
- Permeabilization and Blocking:
  - Permeabilize the tissue with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular epitopes.
  - Block non-specific antibody binding by incubating the sections in a solution containing normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum).
- Primary Antibody Incubation:
  - Incubate the sections with a primary antibody specific for IL-31RA overnight at 4°C. The optimal antibody concentration should be determined empirically.
- Secondary Antibody Incubation:
  - Wash the sections to remove unbound primary antibody.
  - Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
- Counterstaining and Mounting:
  - Wash the sections to remove unbound secondary antibody.
  - Counterstain the nuclei with DAPI.
  - Mount the coverslips with an anti-fade mounting medium.
- · Imaging:
  - Visualize the stained sections using a fluorescence or confocal microscope.



# Quantitative Real-Time PCR (qRT-PCR) for IL-31 and IL-31RA mRNA

This protocol describes the quantification of IL-31 and IL-31RA gene expression in skin biopsies.

- RNA Extraction:
  - Homogenize skin biopsy samples in a lysis buffer (e.g., TRIzol).
  - Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA isolation kit.
  - Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
- cDNA Synthesis:
  - Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
- qRT-PCR:
  - Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (IL-31 and IL-31RA) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.
  - Perform the PCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  - Example Primer Sequences (Human):
    - IL-31 Forward: 5'-AGCTGCAGAACTTTCCAGAG-3'
    - IL-31 Reverse: 5'-TCAGCAGCTTCAGCTCCT-3'
    - IL-31RA Forward: 5'-ATAGCTCTGCGATGTGCGGTCA-3'
    - IL-31RA Reverse: 5'-GCTGGTTTCAGGACTCTCCACA-3'



- Data Analysis:
  - Determine the cycle threshold (Ct) values for each gene.
  - $\circ$  Calculate the relative gene expression using the  $\Delta\Delta$ Ct method, normalizing the expression of the target genes to the reference gene.

### Conclusion

The intricate involvement of IL-31 in neuroimmune communication underscores its significance as a therapeutic target for a variety of debilitating conditions characterized by chronic pruritus and inflammation. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the role of IL-31 and develop novel therapeutic interventions targeting this critical signaling pathway. As our understanding of the neuroimmune axis continues to expand, IL-31 is poised to remain at the forefront of innovative research and clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. youtube.com [youtube.com]
- 3. umaryland.edu [umaryland.edu]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]



• To cite this document: BenchChem. [The Role of Interleukin-31 in Neuroimmune Communication: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379416#exploring-the-role-of-il-31-in-neuroimmune-communication]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com